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Compound of Interest

Compound Name: Lcq908

Cat. No.: B610185 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Lcq908 (pradigastat) with other Diacylglycerol Acyltransferase 1

(DGAT1) inhibitors. It includes supporting experimental data, detailed methodologies for key

validation experiments, and visualizations of the relevant biological pathway and experimental

workflow.

Lcq908 is a selective and orally available inhibitor of Diacylglycerol Acyltransferase 1 (DGAT1),

a key enzyme in the final step of triglyceride synthesis.[1][2] By targeting DGAT1, Lcq908 aims

to reduce the production of triglycerides, offering a potential therapeutic strategy for metabolic

disorders such as familial chylomicronemia syndrome.[1] Validating the on-target effects of

Lcq908 is crucial to ensure its therapeutic efficacy and minimize potential off-target liabilities.

This guide outlines the experimental approaches to confirm the direct engagement of Lcq908
with DGAT1 and compares its potency with other known DGAT1 inhibitors.

Comparative Analysis of DGAT1 Inhibitors
The in vitro potency of Lcq908 against DGAT1 has been determined and compared with other

selective DGAT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard

measure of a compound's potency in inhibiting a specific biological or biochemical function.
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Compound Target IC50 (nM)
Off-Target IC50
(µM)

Lcq908 (Pradigastat) Human DGAT1 157

BCRP: 5, OATP1B1:

1.66, OATP1B3: 3.34,

OAT3: 0.973[1]

PF-04620110 Human DGAT1 19[3][4]

>100-fold selectivity

against DGAT2 and

other lipid-processing

enzymes[4]

T-863 Human DGAT1 15[5]

No activity against

human MGAT3,

DGAT2, or MGAT2[5]

AZD7687 Human DGAT1 80

ACAT: 79% inhibition

at 10 µM, FAAH: 3.7,

Muscarinic M2: 80.5,

PDE10A1: 5.5[6]

Yhhu2407 DGAT1 18.24[7] Not specified

Experimental Protocols for On-Target Validation
To rigorously validate the on-target effects of Lcq908, a series of biochemical and cellular

assays are recommended. These experiments are designed to confirm direct binding to

DGAT1, measure the inhibition of its enzymatic activity, and assess target engagement in a

cellular context.

In Vitro DGAT1 Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of DGAT1 by quantifying the incorporation

of a radiolabeled substrate into triglycerides.

Materials:

Purified human DGAT1 enzyme
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Lcq908 and competitor compounds

1,2-Dioleoyl-sn-glycerol (DAG)

[14C]-Oleoyl-CoA

Assay buffer: 100 mM Tris-HCl (pH 7.5), 25 mM MgCl2, 1 mg/mL BSA (fatty acid-free)

Scintillation fluid and counter

Procedure:

Prepare serial dilutions of Lcq908 and other test compounds in DMSO.

In a microcentrifuge tube, pre-incubate the DGAT1 enzyme with the test compounds or

DMSO (vehicle control) for 15 minutes at room temperature.

Initiate the enzymatic reaction by adding the substrate mix containing DAG and [14C]-

Oleoyl-CoA.

Incubate the reaction mixture at 37°C for 30 minutes.

Stop the reaction by adding 2:1 (v/v) chloroform:methanol.

Extract the lipids and separate them using thin-layer chromatography (TLC).

Visualize the triglyceride band by autoradiography and quantify the radioactivity using a

scintillation counter.

Calculate the percent inhibition for each compound concentration and determine the IC50

value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for DGAT1
CETSA is a powerful technique to verify target engagement in intact cells. It is based on the

principle that ligand binding stabilizes the target protein against thermal denaturation. As

DGAT1 is an integral membrane protein, a modified CETSA protocol is required.

Materials:
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Cells expressing human DGAT1 (e.g., HEK293 cells)

Lcq908

Cell lysis buffer with detergent (e.g., RIPA buffer)

Antibody specific for DGAT1

Western blotting reagents and equipment

Procedure:

Treat cultured cells with Lcq908 or vehicle (DMSO) for 1 hour.

Harvest and wash the cells, then resuspend them in a small volume of PBS.

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed

by cooling on ice.

Lyse the cells using a buffer containing a suitable detergent to solubilize membrane proteins.

Centrifuge the lysates at high speed to pellet aggregated proteins.

Collect the supernatant containing the soluble protein fraction.

Analyze the amount of soluble DGAT1 at each temperature by Western blotting using a

DGAT1-specific antibody.

A shift in the melting curve to a higher temperature in the presence of Lcq908 indicates

target engagement.

Off-Target Activity Profiling
To assess the selectivity of Lcq908, its activity should be tested against a panel of other related

enzymes and known off-targets.

Procedure:
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Utilize commercially available off-target screening services that offer panels of kinases,

GPCRs, ion channels, and transporters.

For known off-targets of Lcq908 (BCRP, OATP1B1, OATP1B3, OAT3), specific activity

assays for these transporters should be performed.[1]

These assays typically involve measuring the transport of a known substrate in the presence

and absence of Lcq908 to determine its inhibitory potential.

Visualizing the Molecular Landscape
Diagrams illustrating the signaling pathway and experimental workflow provide a clear

conceptual framework for understanding the role of Lcq908 and the methods used for its

validation.
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Caption: Triglyceride synthesis pathway highlighting the role of DGAT1.
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Caption: Experimental workflow for validating the on-target effects of Lcq908.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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